
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as mono(4-hydroxybutyl) terephthalate, is a chemical compound with the molecular formula C12H14O5. It is a derivative of terephthalic acid and is used in various industrial and scientific applications. This compound is known for its role in the production of poly(butylene terephthalate), a thermoplastic engineering polymer, and its potential use in the biodegradation of aliphatic-aromatic copolyesters .
Mechanism of Action
Target of Action
The primary target of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is the production of poly (butylene terephthalate) . This compound is a thermoplastic engineering polymer .
Mode of Action
The compound interacts with its targets by serving as a monomer in the production of poly (butylene terephthalate). The resulting changes include the formation of a polymer that has applications in various industries due to its desirable properties such as high strength, electrical insulation, and chemical resistance .
Biochemical Pathways
The compound affects the biochemical pathway involved in the production of poly (butylene terephthalate). The downstream effects of this pathway include the creation of a versatile material used in manufacturing sectors such as automotive, electrical, and consumer goods .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the synthesis of poly (butylene terephthalate). This polymer has a wide range of applications due to its excellent mechanical and electrical properties .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature should be dry and at room temperature to maintain its stability . Furthermore, the compound’s efficacy in producing poly (butylene terephthalate) may be influenced by factors such as temperature and pressure during the polymerization process.
Biochemical Analysis
Biochemical Properties
The role of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester in biochemical reactions is primarily associated with the production of poly(butylene terephthalate), a thermoplastic engineering polymer . It can also be used for the biodegradation of aliphatic-aromatic copolyesters
Molecular Mechanism
It is likely to exert its effects at the molecular level through its involvement in the synthesis of poly(butylene terephthalate) and the biodegradation of aliphatic-aromatic copolyesters .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be synthesized through the esterification of terephthalic acid with 4-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester undergoes various chemical reactions, including:
Esterification: The formation of the ester from terephthalic acid and 4-hydroxybutanol.
Hydrolysis: The ester can be hydrolyzed back to terephthalic acid and 4-hydroxybutanol under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions, removal of water.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Major Products Formed
Esterification: this compound.
Hydrolysis: Terephthalic acid and 4-hydroxybutanol.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester has several scientific research applications, including:
Polymer Synthesis: It is used in the production of poly(butylene terephthalate), a thermoplastic engineering polymer with applications in automotive, electronics, and packaging industries.
Biodegradation Studies: The compound is studied for its potential in the biodegradation of aliphatic-aromatic copolyesters, contributing to the development of environmentally friendly materials.
Drug Delivery Systems: Its unique properties make it suitable for use in drug delivery systems, where it can be used to modify the surface properties of drug carriers.
Surface Modification: It is used in surface modification techniques to enhance the properties of materials, such as improving hydrophilicity or adhesion
Comparison with Similar Compounds
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be compared with other similar compounds, such as:
Phthalic acid: 1,2-Benzenedicarboxylic acid, used in the production of plasticizers and resins.
Isophthalic acid: 1,3-Benzenedicarboxylic acid, used in the production of high-performance polymers and resins.
Terephthalic acid: 1,4-Benzenedicarboxylic acid, used in the production of poly(ethylene terephthalate) and poly(butylene terephthalate).
The uniqueness of this compound lies in its specific application in the production of poly(butylene terephthalate) and its potential for biodegradation studies, which distinguishes it from other benzenedicarboxylic acid derivatives .
Properties
IUPAC Name |
4-(4-hydroxybutoxycarbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBMQTZOKFYGNH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13O5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622185 |
Source


|
| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63317-89-5 |
Source


|
| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
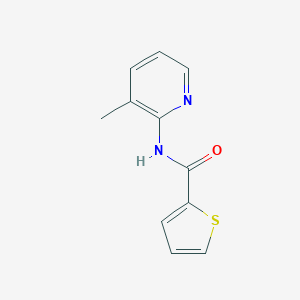
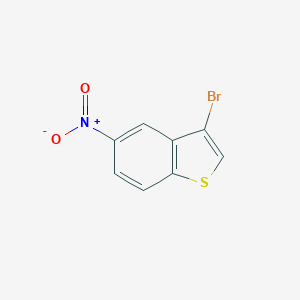
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

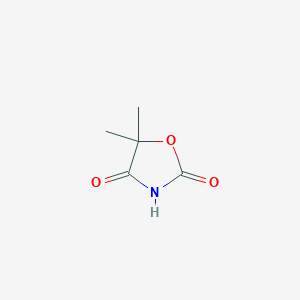
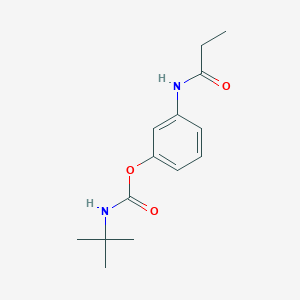
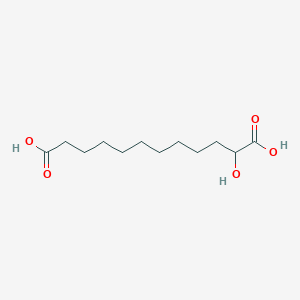
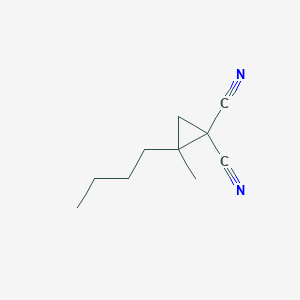
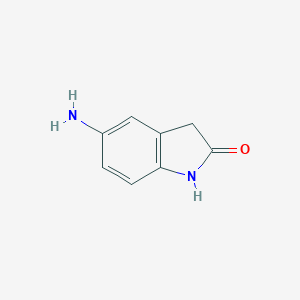
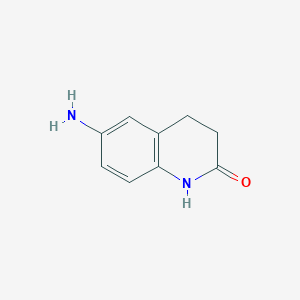

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

